

Physicochemical Properties and Structural Elucidation

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Compound of Interest

Compound Name: 2-Bromo-4-fluorothiophene

CAS No.: 32431-65-5

Cat. No.: B1283042

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Isocorynoxine possesses a complex stereochemistry that is crucial for its biological activity. Its structure is characterized by an oxindole moiety, which plays a key role in its receptor interactions.[2]

Property	Value	Source
CAS Number	51014-29-0	[1][2][5]
Molecular Formula	C22H26N2O4	[1][6]
Molecular Weight	382.5 g/mol	[1][6]
IUPAC Name	(α E,1'S,6'R,7'S,8'aS)-6'-ethenyl-1,2,2',3',6',7',8',8'a-octahydro- α -(methoxymethylene)-2-oxo-spiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid, methyl ester	[1]
Source	Uncaria rhynchophylla and other Uncaria species	[1][2][7]
Solubility	Soluble in DMSO, DMF, and Ethanol	[1]
Appearance	Solid powder	[7]

Pharmacological Profile and Mechanisms of Action

Isocorynoxine exhibits a range of pharmacological effects, primarily centered on the nervous and cardiovascular systems. Its multi-target nature makes it a compelling candidate for addressing complex disease states.

Neuroprotective Effects

A significant body of research highlights Isocorynoxine's neuroprotective capabilities. It has been shown to protect against glutamate-induced cytotoxicity in HT22 mouse hippocampal cells at concentrations of 100 μ M.[1] This suggests a potential therapeutic role in conditions characterized by excitotoxicity, such as ischemic stroke and neurodegenerative diseases. The parent compound, along with its metabolites, has been studied for these neuroprotective activities.[2][8]

Cardiovascular Activity

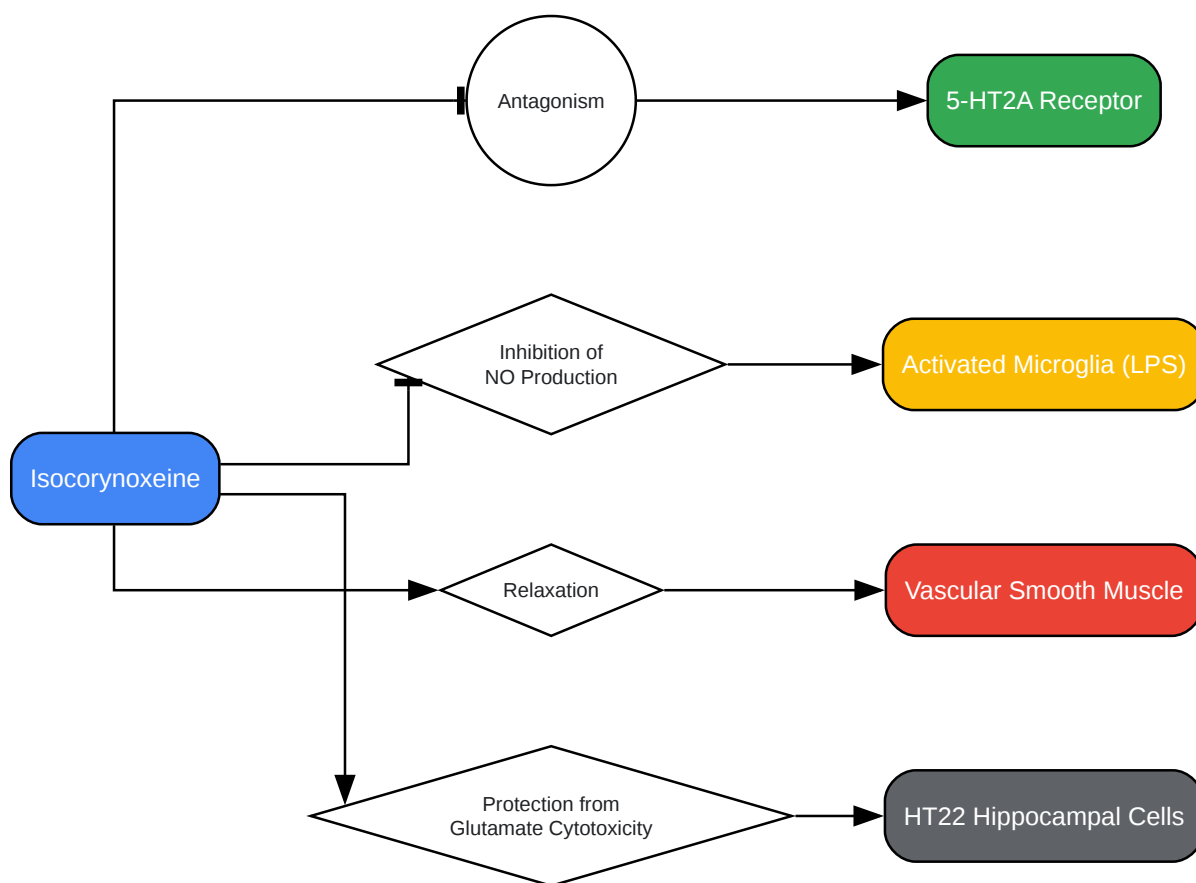
Isocorynoxetine demonstrates notable effects on the cardiovascular system, including blood pressure reduction and vasodilation.[2][9] It induces concentration-dependent relaxation of isolated rat arterial rings pre-contracted with phenylephrine or potassium chloride.[1] This vasodilatory effect is endothelium-independent, pointing to a direct action on vascular smooth muscle cells.[1]

Modulation of the Serotonergic System

One of the key mechanisms of action for Isocorynoxetine is its interaction with the serotonergic system. It acts as an antagonist of the 5-HT_{2A} receptor, inhibiting the 5-HT_{2A} receptor-mediated current response in a dose-dependent manner with an IC₅₀ value of 72.4 μ M.[2][5][10] This antagonistic activity is likely responsible for some of its observed behavioral effects, such as the reduction of head-twitch behavior in mice.[1][2] The specific configuration of the oxindole moiety is essential for this antagonistic activity.[2]

Anti-inflammatory Properties

Isocorynoxetine also exhibits anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated primary rat microglia, with an IC₅₀ of 13.7 μ M.[1] This suggests a role in modulating neuroinflammatory processes, which are implicated in various neurological disorders.



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Caption: Key pharmacological targets and mechanisms of Isocorynoxetine.

Pharmacokinetics and Metabolism

In vivo studies in rats have begun to elucidate the metabolic fate of Isocorynoxetine. Following oral administration, the compound is metabolized into at least twelve different metabolites, which have been isolated and identified from rat urine using chromatographic and spectroscopic methods.[2][8] Some of these metabolites, such as 11-hydroxyisocorynoxetine and 5-oxoisocorynoxetic acid, have also been assessed for their neuroprotective activities, though they generally show weaker effects than the parent compound.[2][8] Pharmacokinetic studies in rats after intraperitoneal administration indicate a relatively quick elimination, with a half-life ($t_{1/2}$) of 4.9 ± 2.1 hours.[9]

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the key biological activities of Isocorynoxetine.

In Vitro Neuroprotection Assay: Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol is designed to evaluate the protective effects of Isocorynoxetine against glutamate-induced cell death in a murine hippocampal cell line.

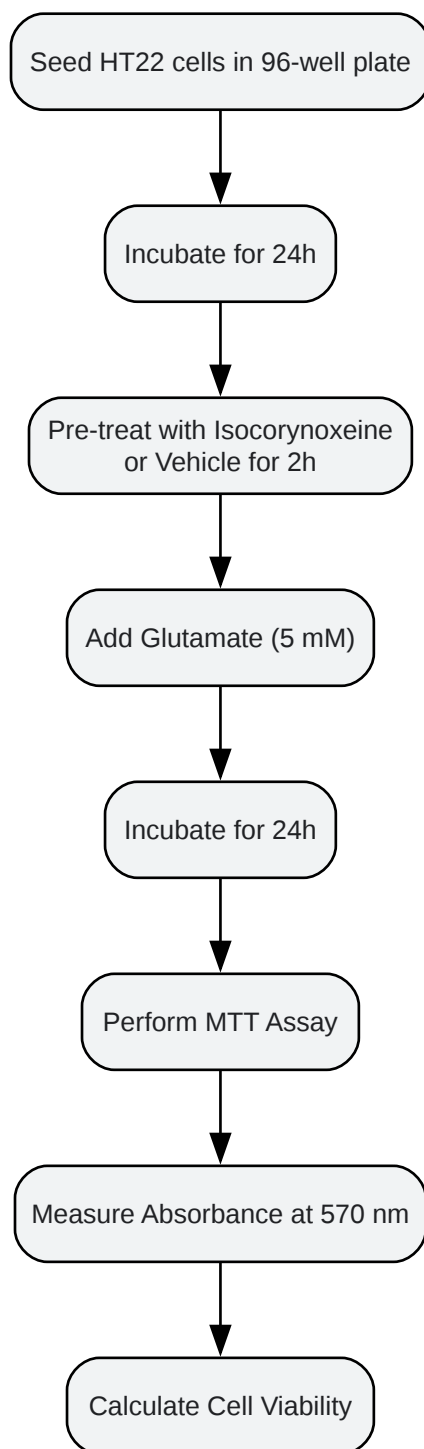
Materials:

- HT22 mouse hippocampal cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Glutamate solution
- Isocorynoxetine stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seeding: Seed the cells into 96-well plates at a density of 1×10^4 cells/well and allow them to adhere for 24 hours.

- Treatment: Pre-treat the cells with various concentrations of Isocorynoxine (e.g., 1, 10, 100 μ M) for 2 hours. Include a vehicle control (DMSO) and a negative control (media only).
- Glutamate Challenge: After pre-treatment, add glutamate to the wells to a final concentration of 5 mM (excluding the negative control group) and incubate for 24 hours.
- MTT Assay:
 - Remove the medium and add 100 μ L of fresh medium containing 0.5 mg/mL MTT to each well.
 - Incubate for 4 hours at 37°C.
 - Remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the negative control group.



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Caption: Workflow for the in vitro neuroprotection assay.

Ex Vivo Vasodilation Assay: Isolated Rat Arterial Rings

This protocol assesses the direct vasodilatory effect of Isocorynoxetine on vascular smooth muscle.

Materials:

- Male Sprague-Dawley rats (250-300g)
- Krebs-Henseleit (K-H) solution
- Phenylephrine (PE) or Potassium Chloride (KCl)
- Isocorynoxetine stock solution
- Myograph system with isometric force transducers
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Tissue Preparation:
 - Euthanize a rat according to approved ethical protocols.
 - Carefully excise the thoracic aorta or mesenteric artery and place it in ice-cold K-H solution.
 - Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.
- Mounting: Mount the arterial rings in the myograph chambers filled with K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.
- Pre-contraction: Contract the arterial rings with a submaximal concentration of PE (e.g., 1 μM) or high KCl (e.g., 60 mM).

- **Cumulative Concentration-Response:** Once the contraction reaches a stable plateau, add Isocorynoxetine in a cumulative manner (e.g., 10^{-8} to 10^{-4} M) to the chambers.
- **Data Recording:** Record the changes in isometric tension after each addition of Isocorynoxetine.
- **Data Analysis:** Express the relaxation as a percentage of the pre-contraction induced by PE or KCl. Plot the concentration-response curve to determine the EC50.

Summary of Quantitative Data

Parameter	Value	Biological System	Source
IC50 (NO Production)	13.7 μ M	LPS-activated rat microglia	[1]
IC50 (5-HT2A Receptor)	72.4 μ M	5-HT2A receptor-mediated current	[2][5][10]
Neuroprotection	Effective at 100 μ M	Glutamate-induced cytotoxicity in HT22 cells	[1]
Pharmacokinetic t1/2	4.9 \pm 2.1 h	Rats (intraperitoneal admin.)	[9]

Applications in Drug Discovery and Development

The multifaceted pharmacological profile of Isocorynoxetine positions it as a valuable lead compound for the development of novel therapeutics. Its ability to concurrently exert neuroprotective, vasodilatory, and anti-inflammatory effects makes it particularly attractive for complex multifactorial diseases such as:

- **Neurodegenerative Disorders:** Its neuroprotective and anti-neuroinflammatory properties could be beneficial in Alzheimer's and Parkinson's diseases.
- **Ischemic Stroke:** The combination of vasodilation and neuroprotection addresses key pathologies of ischemic brain injury.

- Hypertension: Its direct vasodilatory action presents a clear pathway for development as an antihypertensive agent.

Future research should focus on optimizing the structure of Isocorynoxine to enhance its potency and selectivity for specific targets, as well as improving its pharmacokinetic properties. The crucial role of its stereochemistry in its activity underscores the importance of stereoselective synthesis in developing new analogues.[2]

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